Cas no 83-38-5 (2,6-Dichlorobenzaldehyde)

2,6-Dichlorobenzaldehyde is een organische verbinding met de molecuulformule C7H4Cl2O. Deze verbinding kenmerkt zich door de aanwezigheid van twee chlooratomen op de 2- en 6-posities van de benzeenring, wat zorgt voor een hoge reactiviteit en stabiliteit. Het wordt veel gebruikt als tussenproduct in de synthese van farmaceutische stoffen, agrochemicaliën en speciale polymeren. Dankzij zijn elektronenzuigende eigenschappen is het bijzonder geschikt voor nucleofiele substitutiereacties en condensatiereacties. De zuivere vorm van 2,6-dichloorbenzaldehyde heeft een hoge mate van kristalliniteit, wat de verwerking en opslag vereenvoudigt. Het product wordt vaak toegepast in geavanceerde organische synthese vanwege zijn voorspelbare reactiepatroon en goede opbrengst.
2,6-Dichlorobenzaldehyde structure
2,6-Dichlorobenzaldehyde structure
Productnaam:2,6-Dichlorobenzaldehyde
CAS-nummer:83-38-5
MF:C7H4Cl2O
MW:175.012060165405
MDL:MFCD00003307
CID:34289
PubChem ID:6737

2,6-Dichlorobenzaldehyde Chemische en fysische eigenschappen

Naam en identificatie

    • 2,6-Dichlorobenzaldehyde
    • o,o'-dichlorobenzaldehyde
    • 2.6-Dichlorobenzaldehyde
    • 2,5-DICHLORO-2'-PYRROLIDINOMETHYL BENZOPHENONE
    • 2,6-Cl2-benzaldehyde
    • 2,6-Dichloobenzaldehyde
    • 2,6-Dichlor-Benzaldehyd
    • 2,6-Dichlorobenzalde
    • 2,6-dichloro-benzaldehyd
    • 2,6-dichlorobenzyl aldehyde
    • 2,6-dichlorophenylaldehyde
    • 2,6-dicholorobenzaldehyde
    • 6-Dichlorobenzaldehyde
    • FT-0610593
    • Q-200208
    • Z57773430
    • (2,6-dichlorophenyl)methanone
    • HMS3039H11
    • NSC-7193
    • DTXCID304970
    • STK199280
    • CS-W007684
    • NCGC00258296-01
    • UNII-781ADM5611
    • NCGC00091746-01
    • AKOS000119432
    • PS-6006
    • NCGC00091746-02
    • 2,6-dichloro -benzaldehyde
    • Q27266626
    • 2,6dichloro-benzaldehyde
    • F3098-5169
    • D0331
    • 781ADM5611
    • DTXSID5024970
    • Benzaldehyde,6-dichloro-
    • SCHEMBL96214
    • MFCD00003307
    • D70634
    • 2,6-Dichlorobenzaldehyde, purum, >=99.0% (T)
    • InChI=1/C7H4Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4
    • NCGC00091746-03
    • SMR001370881
    • LS-1824
    • CAS-83-38-5
    • 2,6-dichloro benzaldehyde
    • EN300-18410
    • EINECS 201-472-2
    • CCRIS 6014
    • 2,6-dichloro-benzaldehyde
    • 2,6-dichlorbenzaldehyd
    • 83-38-5
    • NSC 7193
    • NSC7193
    • CHEMBL1442731
    • Tox21_200742
    • BBL023680
    • AM20060735
    • A840567
    • Benzaldehyde, 2,6-dichloro-
    • MLS002415691
    • 2,6-Dichlorobenzaldehyde, 99%
    • 2,6-Dichlorobenzaldehyde (ACI)
    • o,o′-Dichlorobenzaldehyde
    • NS00038251
    • o,o'Dichlorobenzaldehyde
    • o,o'-Dichlorobenzaldehyde; NSC 7193;
    • DB-015923
    • Benzaldehyde, 2,6dichloro
    • MDL: MFCD00003307
    • Inchi: 1S/C7H4Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
    • InChI-sleutel: DMIYKWPEFRFTPY-UHFFFAOYSA-N
    • LACHT: O=CC1C(Cl)=CC=CC=1Cl
    • BRN: 386477

Berekende eigenschappen

  • Exacte massa: 173.96400
  • Monoisotopische massa: 173.964
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 1
  • Complexiteit: 117
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: nothing
  • Topologisch pooloppervlak: 17.1A^2
  • XLogP3: 2.6
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Kleur/vorm: Industrial grade is white or yellowish crystalline powder.
  • Dichtheid: 1.3456 (rough estimate)
  • Smeltpunt: 68.0 to 72.0 deg-C
  • Kookpunt: 231°C/8mmHg(lit.)
  • Vlampunt: Fahrenheit: 212 ° f
    Celsius: 100 ° c
  • Brekindex: 1.5756 (estimate)
  • Oplosbaarheid: <1g/l insoluble
  • Waterverdelingscoëfficiënt: <0.1 g/100 mL at 23 ºC
  • Stabiliteit/houdbaarheid: Stable. Incompatible with strong oxidizing agents, strong bases. Air, light and moisture sensitive.
  • PSA: 17.07000
  • LogboekP: 2.80590
  • Gevoeligheid: Air Sensitive
  • Oplosbaarheid: Soluble in hot ethanol and hot ether, insoluble in water.

2,6-Dichlorobenzaldehyde Beveiligingsinformatie

  • Symbool: GHS05
  • Prompt:dangerous
  • Signaalwoord:Danger
  • Gevaarverklaring: H314
  • Waarschuwingsverklaring: P280,P305+P351+P338,P310
  • Vervoersnummer gevaarlijk materiaal:UN 3261 8/PG 2
  • WGK Duitsland:2
  • Code gevarencategorie: 34
  • Veiligheidsinstructies: S26-S27-S28-S36/37/39-S45-S37/39
  • Identificatie van gevaarlijk materiaal: C
  • Gevaarklasse:8
  • PackingGroup:III
  • Risicozinnen:R36/37/38
  • Opslagvoorwaarde:Store at room temperature
  • TSCA:Yes
  • Veiligheidstermijn:8
  • Verpakkingsgroep:III

2,6-Dichlorobenzaldehyde Douanegegevens

  • HS-CODE:29130000
  • Douanegegevens:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2,6-Dichlorobenzaldehyde Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-18410-1.0g
2,6-dichlorobenzaldehyde
83-38-5 95%
1g
$24.0 2023-04-26
Enamine
EN300-18410-50.0g
2,6-dichlorobenzaldehyde
83-38-5 95%
50g
$45.0 2023-04-26
Life Chemicals
F3098-5169-10g
"2,6-Dichlorobenzaldehyde"
83-38-5 95%+
10g
$84.0 2023-11-21
Alichem
A014000088-250mg
2,6-Dichlorobenzaldehyde
83-38-5 97%
250mg
$470.40 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D806724-500g
2,6-Dichlorobenzaldehyde
83-38-5 98%
500g
364.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D56500-25G
2,6-Dichlorobenzaldehyde
83-38-5
25g
¥223.12 2023-11-09
TRC
D431850-250mg
2,6-Dichlorobenzaldehyde
83-38-5
250mg
$ 178.00 2023-09-07
TRC
D431850-2.5g
2,6-Dichlorobenzaldehyde
83-38-5
2.5g
$ 1413.00 2023-09-07
eNovation Chemicals LLC
D409489-500g
2,6-Dichlorobenzaldehyde
83-38-5 97%
500g
$235 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D104209-250g
2,6-Dichlorobenzaldehyde
83-38-5 99%
250g
¥195.90 2023-09-03

2,6-Dichlorobenzaldehyde Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: tert-Butyl nitrite ,  4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (magnetic core-shell nanoparticle-supported) Solvents: Water ;  29 h, 1 atm, 50 °C
Referentie
A Highly Recyclable Magnetic Core-Shell Nanoparticle-Supported TEMPO catalyst for Efficient Metal- and Halogen-Free Aerobic Oxidation of Alcohols in Water
Karimi, Babak; et al, Chemistry - A European Journal, 2011, 17(22), 6056-6060

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium bromide ,  Sodium nitrite ,  Oxygen Catalysts: Tempo (SBA-15-supported) Solvents: Acetic acid ;  1.5 h, 50 °C
Referentie
Green, transition-metal-free aerobic oxidation of alcohols using a highly durable supported organocatalyst
Karimi, Babak; et al, Angewandte Chemie, 2007, 46(38), 7210-7213

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Aluminate(1-), [N1,N2-dimethyl-1,2-ethanediaminato(2-)-κN1,κN2]dihydro-, lithium… ;  0 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referentie
Selective conversion of aromatic nitriles to aldehydes by lithium N,N'-dimethylethylenediaminoaluminum hydride
Cha, Jin Soon; et al, Bulletin of the Korean Chemical Society, 2002, 23(12), 1697-1698

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Aluminate(1-), hydrobis(2-methylpropyl)(morpholinato-κN4)-, lithium (1:1), (T-4)… Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Lithium diisobutylmorpholinoaluminum hydride (LDBMOA) as an effective partial reducing agent for tertiary amides and nitriles
Kim, Yu Ri; et al, Bulletin of the Korean Chemical Society, 2012, 33(12), 4194-4196

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid ,  Chlorosuccinimide Catalysts: Anthranilic acid ,  Silver trifluoroacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  24 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups
Liu, Xi-Hai; et al, Journal of the American Chemical Society, 2017, 139(2), 888-896

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  1-Butyl-3-methylimidazolium bromide ;  65 min, rt
Referentie
Mild oxidative deprotection of aromatic hydrazones and semicarbazones with KMnO4 in ionic liquid medium
Safaei-Ghomi, Javad; et al, Organic Preparations and Procedures International, 2011, 43(4), 372-376

Synthetic Routes 7

Reactievoorwaarden
1.1 Catalysts: Citric acid Solvents: Water ;  9 min
Referentie
Citric acid catalyzed deprotection of carbonyl compounds from phenylhydrazones, semicarbazones and oximes under microwave irradiations
El Rahman, Naglaa M. Abd; et al, Oriental Journal of Chemistry, 2017, 33(4), 2030-2035

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride Solvents: Chloroform
Referentie
3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride (BMTC), a new reagent for regeneration of carbonyl compounds from their N,N-dimethyl hydrazones
Balram, B.; et al, Indian Journal of Chemistry, 2000, (8), 626-627

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Silica ;  6 min
Referentie
A facile method for the conversion of oximes and tosylhydrazones to carbonyl compounds with Cr-MCM-41 zeolite under microwave irradiation
Nagarapu, Lingaiah; et al, Synthetic Communications, 2002, 32(14), 2195-2202

Synthetic Routes 10

Reactievoorwaarden
1.1 Catalysts: Iron oxide (Fe3O4) Solvents: Water ;  45 min, 60 °C
Referentie
Nano Fe3O4 as green catalyst for Beckmann rearrangement under ultrasound irradiation
Koshteh, Mostafa Karim; et al, Journal of the Mexican Chemical Society, 2017, 61(1), 28-34

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium periodate Catalysts: Imidazole ,  (SP-5-13)-Chloro[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)ethylidyne]]bis[phenolato-… Solvents: Chloroform ;  40 min, rt
Referentie
Biomimetic catalytic decarboxylation of phenylacetic acid derivatives by manganese(III) complex
Montazerozohori, M.; et al, Asian Journal of Chemistry, 2011, 23(3), 1081-1084

Synthetic Routes 12

Reactievoorwaarden
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… Solvents: Methanol ;  3 h, rt
Referentie
(NH4)3PW12O40 as an efficient and reusable catalyst for the synthesis and deprotection of 1,1-diacetates
Satam, Jitendra R.; et al, Synthetic Communications, 2008, 38(4), 595-602

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Aluminate(1-), hydrobis(2-methylpropyl)(1-piperidinyl)-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Referentie
Selective reduction of aromatic nitriles to aldehydes by lithium diisobutylpiperidinohydroaluminate (LDBPA)
Ha, Ji Hyun; et al, Bulletin of the Korean Chemical Society, 2005, 27(1), 121-122

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Water Catalysts: Nickel(2+), tris(1,2-ethanediamine-κN1,κN2)-, (OC-6-11)-, salt with thiosulfuric… Solvents: Chloroform
Referentie
Facile and rapid regeneration of carbonyl compounds from their N,N-dimethylhydrazones by employing transition metal complexes
Kamal, Ahmed; et al, Synlett, 2000, (10), 1482-1484

Synthetic Routes 15

Reactievoorwaarden
1.1 Catalysts: β-Cyclodextrin Solvents: Water ;  50 °C; 10 h, 50 °C
Referentie
Highly Efficient Deprotection of Aromatic Acetals under Neutral Conditions Using β-Cyclodextrin in Water
Krishnaveni, N. Srilakshmi; et al, Journal of Organic Chemistry, 2003, 68(5), 2018-2019

Synthetic Routes 16

Reactievoorwaarden
1.1 Catalysts: Phosphoric acid (silica supported) Solvents: Methanol ;  45 min, rt
Referentie
Silica phosphoric acid, an efficient and recyclable catalyst for the solvent-free synthesis of acylals and their deprotection in MeOH
Zhang, Fuyi; et al, Synthetic Communications, 2010, 40(21), 3240-3250

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Palladium, bis(acetato-κO)[3-[[di(2-pyridinyl-κN)methylene]amino]-1-propanol]-, … (silica-anchored) Solvents: Toluene ;  75 - 80 °C
1.2 Reagents: Oxygen
1.3 Solvents: Toluene ;  10 h, 75 - 80 °C
Referentie
A Bipyridyl Palladium Complex Covalently Anchored onto Silica as an Effective and Recoverable Interphase Catalyst for the Aerobic Oxidation of Alcohols
Karimi, Babak; et al, Organometallics, 2005, 24(19), 4695-4698

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: Thiazolium, 5-(2-hydroxyethyl)-4-methyl-3-(phenylmethyl)-, (T-4)-chlorotrioxochr… Solvents: Chloroform ;  3.5 h, reflux
Referentie
3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chlorochromate (BCC) as oxidizing agent
Swamy, Ponnapali Veerabhadra; et al, Pharma Chemica, 2012, 4(4), 1674-1678

Synthetic Routes 19

Reactievoorwaarden
1.1 Reagents: Iodobenzene diacetate Catalysts: Imidazole ,  (SP-5-12)-(Acetato-κO)[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κ… Solvents: Dichloromethane ,  Water ;  9 min, rt
Referentie
Biomimetic decarboxylation of carboxylic acids with PhI(OAc)2 catalyzed by manganese porphyrin [Mn(TPP)OAc]
Reza, Karimipour Gholam; et al, Chemical Research in Chinese Universities, 2008, 24(4), 464-468

Synthetic Routes 20

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium periodate Catalysts: Imidazole ,  (SP-5-13)-Chloro[[2,2′-[1,2-phenylenebis(methylidynenitrilo-κN)]bis[phenolato-κO… Solvents: Dichloromethane ;  10 min, rt
Referentie
Catalytic oxidative decarboxylation of some arylacetic acids promoted by new Mn(III) and Fe(III) Schiff base complexes
Montazerozohori, Morteza; et al, ARKIVOC (Gainesville, 2008, (11), 238-246

Synthetic Routes 21

Reactievoorwaarden
1.1 Reagents: Oxygen Solvents: Ethanol ;  8 h, 25 °C
Referentie
Visible-light assisted of nano Ni/g-C3N4 with efficient photocatalytic activity and stability for selective aerobic C-H activation and epoxidation
Hosseini-Sarvari, Mona ; et al, Journal of Organometallic Chemistry, 2020, 928,

Synthetic Routes 22

Reactievoorwaarden
1.1 Catalysts: Ferric triflate ,  2,6-Bis[(2S,4R,5R)-1-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-4,5-diphenyl-2-imid… Solvents: 1,2-Dichloroethane ;  1 h, 35 °C
1.2 Reagents: Oxygen ;  24 h, 1 atm, 35 °C → 70 °C
Referentie
Green and Efficient: Iron-Catalyzed Selective Oxidation of Olefins to Carbonyls with O2
Gonzalez-de-Castro, Angela; et al, Journal of the American Chemical Society, 2015, 137(25), 8206-8218

Synthetic Routes 23

Reactievoorwaarden
1.1 Reagents: Water Catalysts: Sulfuric acid ;  1 h, 80 °C
Referentie
Synthesis of 2,6-dichlorobenzaldehyde
Liu, Rui-xiang, Ranliao Yu Ranse, 2003, 40(4), 219-220

Synthetic Routes 24

Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide ,  Cyanuric chloride Solvents: Dichloromethane ;  2.15 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
New applications of 2,4,6-trichloro-1,3,5-triazine (TT) in synthesis: Highly efficient and chemoselective deprotection and ring-enlargement of dithioacetals and oxathioacetals
Karimi, Babak; et al, Synthesis, 2003, (16), 2547-2551

Synthetic Routes 25

Reactievoorwaarden
1.1 Reagents: Potassium persulfate ,  Poly(methylhydrosiloxane) Catalysts: Ferrocene ,  Iron(II) phthalocyanine Solvents: Acetonitrile ,  Water ;  12 h, 80 °C
Referentie
Bio-inspired iron-catalyzed oxidation of alkylarenes enables late-stage oxidation of complex methylarenes to arylaldehydes
Hu, Penghui; et al, Nature Communications, 2019, 10(1), 1-9

Synthetic Routes 26

Reactievoorwaarden
1.1 Reagents: Sodium iodide ,  Cerium trichloride Solvents: Acetonitrile
1.2 Solvents: Ethyl acetate
Referentie
A mild and efficient method for deprotection of 1,1-diacetates by CeCl3.7H2O - NaI system
Reddy, G. Sudhakar; et al, Indian Journal of Chemistry, 2002, (4), 863-864

Synthetic Routes 27

Reactievoorwaarden
1.1 Reagents: Sodium periodate Catalysts: Ruthenium Solvents: Acetonitrile ,  Ethyl acetate ,  Water ;  3.5 h, 0 °C
Referentie
An improved protocol for the oxidative cleavage of alkynes, alkenes, and diols with recyclable Ru/C
Vijay, Kumar A.; et al, Synlett, 2009, (5), 739-742

Synthetic Routes 28

Reactievoorwaarden
1.1 Reagents: Silica ;  5 min
Referentie
A facile method for the conversion of oximes and tosylhydrazones to carbonyl compounds with Cr-MCM-41 zeolite under microwave irradiation
Nagarapu, Lingaiah; et al, Synthetic Communications, 2002, 32(14), 2195-2202

Synthetic Routes 29

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran
Referentie
Synthesis, stability, and reactions of 2,6-dichlorophenyllithium
Kress, Thomas H.; et al, Synthesis, 1988, (10), 803-5

Synthetic Routes 30

Reactievoorwaarden
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
Referentie
An efficient and rapid regeneration of carbonyl compounds from their N,N-dimethylhydrazones in presence of chlorotrimethylsilane/sodium iodide
Kamal, Ahmed; et al, Chemistry Letters, 1999, (8), 827-828

Synthetic Routes 31

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid ,  Chlorosuccinimide Catalysts: 4-(Trifluoromethyl)aniline ,  Palladium diacetate ,  5-Nitro-3-(trifluoromethyl)-2(1H)-pyridinone Solvents: 1,2-Dichloroethane ;  24 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Monodentate Transient Directing Group Enabled Pd-Catalyzed Ortho-C-H Methoxylation and Chlorination of Benzaldehydes
Li, Feng; et al, Organic Letters, 2019, 21(10), 3692-3695

Synthetic Routes 32

Reactievoorwaarden
1.1 Reagents: Trimethylamine ,  Hydrogen peroxide Solvents: Water ;  2 h, reflux
Referentie
A green procedure for the oxidation of benzyl halides to aromatic aldehydes or ketones in aqueous media
Zheng, Pengwu; et al, Synthetic Communications, 2011, 41(1), 16-19

Synthetic Routes 33

Reactievoorwaarden
1.1 Reagents: Oxygen ,  Sodium periodate Catalysts: 2234278-53-4 Solvents: Acetonitrile ,  Water ;  1 h, rt
Referentie
Synthesis and Structure of Ru(II) Complexes of Thiosemicarbazone: Highly Selective Catalysts for Oxidative Scission of Olefins to Aldehydes
Muthumari, Subramanian; et al, ChemistrySelect, 2018, 3(11), 3036-3041

Synthetic Routes 34

Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide Catalysts: Polyacrylamide (brominated) ;  80 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
Referentie
New application of cross-linked poly(N-bromoacrylamide) and poly(N-bromosuccinimide) as highly efficient and chemoselective heterogeneous polymeric catalysts for deprotection of 1,3-dithianes and 1,3-dithiolanes under mild conditions
Ebrahimzadeh, Farzaneh, Journal of Sulfur Chemistry, 2016, 37(1), 89-104

Synthetic Routes 35

Reactievoorwaarden
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Diisopropylamine Solvents: Tetrahydrofuran ;  10 min, -78 °C
1.2 Reagents: Butyllithium ;  -78 °C; 1.5 h, -78 °C
1.3 0.5 h, -78 °C; -78 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Referentie
Regioselective formylation of 1,3-disubstituted benzenes through in situ lithiation
Wang, Le; et al, Tetrahedron Letters, 2013, 54(45), 6053-6056

Synthetic Routes 36

Reactievoorwaarden
1.1 Catalysts: Citric acid Solvents: Water ;  9 min
Referentie
Citric acid catalyzed deprotection of carbonyl compounds from phenylhydrazones, semicarbazones and oximes under microwave irradiations
El Rahman, Naglaa M. Abd; et al, Oriental Journal of Chemistry, 2017, 33(4), 2030-2035

Synthetic Routes 37

Reactievoorwaarden
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  1-Butyl-3-methylimidazolium bromide ;  168 min, 40 °C
Referentie
Mild oxidative deprotection of aromatic hydrazones and semicarbazones with KMnO4 in ionic liquid medium
Safaei-Ghomi, Javad; et al, Organic Preparations and Procedures International, 2011, 43(4), 372-376

2,6-Dichlorobenzaldehyde Raw materials

2,6-Dichlorobenzaldehyde Preparation Products

2,6-Dichlorobenzaldehyde Leveranciers

Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:83-38-5)2,6-Dichlorobenzaldehyde
Ordernummer:1932027
Voorraadstatus:in Stock
Hoeveelheid:Company Customization
Zuiverheid:98%
Prijsinformatie laatst bijgewerkt:Friday, 18 April 2025 17:04
Prijs ($):discuss personally
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:83-38-5)2,6-Dichlorobenzaldehyde
Ordernummer:CL18827
Voorraadstatus:in Stock
Hoeveelheid:1g/5g/10g/100g
Zuiverheid:95%+
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Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Wednesday, 11 December 2024 17:02
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:83-38-5)2,6-Dichlorobenzaldehyde
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Hoeveelheid:Company Customization
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Suzhou Senfeida Chemical Co., Ltd
(CAS:83-38-5)2,6-Dichlorobenzaldehyde
sfd3563
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek